molecular formula C20H25ClN2O B13749436 1,3-Dihydro-1-(2-(dimethylamino)ethyl)-3-ethyl-3-phenyl-2H-indol-2-one hydrochloride hydrate CAS No. 37126-51-5

1,3-Dihydro-1-(2-(dimethylamino)ethyl)-3-ethyl-3-phenyl-2H-indol-2-one hydrochloride hydrate

Cat. No.: B13749436
CAS No.: 37126-51-5
M. Wt: 344.9 g/mol
InChI Key: ZMSVOSFKRLFMHA-UHFFFAOYSA-N
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Description

1,3-Dihydro-1-(2-(dimethylamino)ethyl)-3-ethyl-3-phenyl-2H-indol-2-one hydrochloride hydrate is a synthetic indol-2-one derivative characterized by a dimethylaminoethyl substituent at the 1-position, an ethyl group at the 3-position, and a phenyl ring at the same position. Its hydrochloride hydrate form enhances solubility and stability, making it suitable for pharmacological and crystallographic studies . The compound’s molecular formula is C20H24N2O2·HCl·H2O, with a molecular weight of 390.89 g/mol (excluding hydrate contributions) . Its structure includes a planar indole core, which facilitates interactions with biological targets, while the dimethylaminoethyl group contributes to basicity and solubility in aqueous environments.

Properties

CAS No.

37126-51-5

Molecular Formula

C20H25ClN2O

Molecular Weight

344.9 g/mol

IUPAC Name

2-(3-ethyl-2-oxo-3-phenylindol-1-yl)ethyl-dimethylazanium;chloride

InChI

InChI=1S/C20H24N2O.ClH/c1-4-20(16-10-6-5-7-11-16)17-12-8-9-13-18(17)22(19(20)23)15-14-21(2)3;/h5-13H,4,14-15H2,1-3H3;1H

InChI Key

ZMSVOSFKRLFMHA-UHFFFAOYSA-N

Canonical SMILES

CCC1(C2=CC=CC=C2N(C1=O)CC[NH+](C)C)C3=CC=CC=C3.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dihydro-1-(2-(dimethylamino)ethyl)-3-ethyl-3-phenyl-2H-indol-2-one hydrochloride hydrate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of an indole derivative with an appropriate aldehyde, followed by reduction and subsequent functional group modifications . The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include continuous flow reactors, automated control systems, and purification techniques such as crystallization and chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

1,3-Dihydro-1-(2-(dimethylamino)ethyl)-3-ethyl-3-phenyl-2H-indol-2-one hydrochloride hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, oxindoles, and reduced forms of the original compound .

Mechanism of Action

The mechanism of action of 1,3-Dihydro-1-(2-(dimethylamino)ethyl)-3-ethyl-3-phenyl-2H-indol-2-one hydrochloride hydrate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate immune responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of this compound are best contextualized by comparing it to analogous indol-2-one derivatives. Below is a detailed analysis:

Structural Analogues and Substituent Effects

Compound Name Key Substituents Molecular Formula Notable Properties Reference
1,3-Dihydro-1-(2-(dimethylamino)ethyl)-3-ethyl-3-phenyl-2H-indol-2-one hydrochloride hydrate 1-(2-(dimethylamino)ethyl), 3-ethyl, 3-phenyl C20H24N2O2·HCl·H2O High solubility due to dimethylamino group; phenyl enhances lipophilicity
3-[2-(Diethylamino)ethyl]-3-phenyl-1-(1-piperidinyl)-1,3-dihydro-2H-indol-2-one hydrochloride 3-(2-(diethylamino)ethyl), 1-piperidinyl, 3-phenyl C25H34ClN3O Increased steric bulk from piperidinyl; diethylamino enhances membrane permeability
1,3-Dihydro-3-ethyl-1-(2-(4-morpholinyl)ethyl)-3-phenyl-2H-indol-2-one monohydrochloride 1-(2-(morpholinyl)ethyl), 3-ethyl, 3-phenyl C22H26N2O2·HCl Morpholinyl group improves water solubility; cyclic amine stabilizes charge
1,3-Dihydro-3-ethoxy-1-(2-(ethylamino)ethyl)-3-ethoxy-3-phenyl-2H-indol-2-one HCl hydrate 3-ethoxy, 1-(2-(ethylamino)ethyl), 3-phenyl C20H24N2O2·HCl·H2O Ethoxy groups reduce basicity; ethylamino decreases solubility vs. dimethylamino
1-Benzyl-3-methyl-1,3-dihydro-2H-indol-2-one 1-benzyl, 3-methyl C16H15NO Neutral form; benzyl group increases hydrophobicity

Crystallographic and Stability Considerations

  • The target compound’s hydrochloride hydrate form ensures stability under ambient conditions, a feature shared with dopamine hydrochloride (), where salt formation prevents oxidation .
  • SHELX software () is widely used for crystallographic refinement of such compounds, highlighting the importance of structural precision in understanding substituent effects .

Key Research Findings and Implications

  • Substituent-Driven Design: The dimethylaminoethyl group balances solubility and bioavailability, making the target compound a candidate for CNS-targeted drugs. Morpholinyl or piperidinyl analogues () may offer improved pharmacokinetics but require trade-offs in synthesis complexity .
  • Structural Flexibility : Ethoxy or benzyl substitutions () reduce biological activity in some contexts, emphasizing the necessity of the phenyl group for target engagement .

Biological Activity

1,3-Dihydro-1-(2-(dimethylamino)ethyl)-3-ethyl-3-phenyl-2H-indol-2-one hydrochloride hydrate is a synthetic organic compound belonging to the indole family. This compound exhibits a complex structure characterized by a dihydroindole core, which is known for its diverse biological activities. Indole derivatives are often studied for their potential therapeutic applications, particularly in pharmacology due to their ability to interact with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C19H22N2OHClH2OC_{19}H_{22}N_{2}O\cdot HCl\cdot H_2O. The presence of the hydrochloride form enhances its solubility and stability, making it suitable for research and potential medicinal use.

Structural Information

PropertyValue
Molecular FormulaC19H22N2O·HCl·H2O
SMILESCC1(C2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=CC=C3
InChI KeyMNBQCZZQXFCYAY-UHFFFAOYSA-N

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties , making it a candidate for further exploration in treating infections caused by resistant strains of bacteria.

Anticancer Activity

Studies have shown that this compound interacts with key enzymes involved in cancer cell proliferation and immune response modulation. Specifically, it has been observed to inhibit certain kinases that play critical roles in cell division and survival of cancer cells.

The mechanism of action involves the compound's ability to bind with various molecular targets, including enzymes crucial for cancer cell proliferation. Understanding these interactions is critical for elucidating its therapeutic potential.

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its specific combination of substituents that enhance its biological activity while maintaining structural stability. Below is a comparison with other related indole derivatives:

Compound NameStructural FeaturesBiological Activity
5-MethoxyindoleContains a methoxy group on the indole ringAntimicrobial, Anticancer
2-MethylindoleMethyl substitution at position 2 of the indole ringNeuroprotective effects
IndomethacinA non-steroidal anti-inflammatory drug derived from indoleAnti-inflammatory, Analgesic

Case Studies

Recent studies have highlighted the efficacy of this compound in various cancer models. For instance, its application in vitro demonstrated significant inhibition of tumor cell growth in breast and colon cancer lines. The results suggest that this compound could serve as a lead structure for developing new anticancer agents.

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